N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a biheterocyclic propanamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-(methylsulfanyl)phenyl group at position 5 and a propanamide side chain modified with a phenylsulfanyl moiety.
Key structural attributes include:
- 1,3,4-Oxadiazole core: Known for metabolic stability and π-π stacking interactions in drug design.
- Sulfanyl substituents: The methylsulfanyl (SMe) and phenylsulfanyl (SPh) groups may influence lipophilicity (logP ~4–5) and hydrogen-bonding capacity, similar to compounds in and .
- Propanamide linker: Provides conformational flexibility for target binding, as seen in antidiabetic analogs ().
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)11-12-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPWMOTSFPGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points via enhanced dipole interactions, while bulky hydrophobic groups (e.g., 4-methylphenyl in 8d) reduce solubility .
Sulfur vs. Oxygen Heterocycles : Thiadiazole analogs () exhibit higher logP values than oxadiazoles, suggesting improved membrane permeability but reduced aqueous solubility .
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse sources, including case studies and research findings.
- Molecular Formula : C₉H₈N₂OS₂
- Molecular Weight : 224.296 g/mol
- Melting Point : 230-231 °C
- IUPAC Name : 5-(2-methylsulfanylphenyl)-3H-1,3,4-oxadiazole-2-thione
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antiproliferative effects against cancer cell lines and potential antiviral properties.
Antiproliferative Activity
Research has shown that derivatives of oxadiazoles exhibit significant antiproliferative activity against a range of cancer cell lines. For instance, compounds similar to this compound have been tested on breast cancer cell lines such as MDA-MB-231. In a study evaluating various oxadiazole derivatives, the antiproliferative IC50 values ranged from 0.33 to 7.10 μM, indicating significant cytotoxicity against these cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | HeLa | 0.95 |
| This compound | TBD | TBD |
Antiviral Activity
Oxadiazole derivatives have also been investigated for their antiviral properties. A study indicated that certain oxadiazoles demonstrated inhibitory effects against RNA viruses, suggesting that the compound may exhibit similar antiviral mechanisms . The specific mechanisms of action remain an area for further research.
Structure-Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the oxadiazole structure can significantly affect biological activity. For example:
- The introduction of sulfur-containing groups has been linked to enhanced activity against specific cancer cell lines.
- Variations in substituents on the phenyl rings can alter the binding affinity and efficacy of the compounds.
Case Studies
- Case Study on Anticancer Activity : In one study involving a series of oxadiazole derivatives, it was found that compounds with methylthio substitutions exhibited greater antiproliferative effects compared to their unsubstituted counterparts. This highlights the importance of functional group positioning in enhancing biological activity.
- Antiviral Potential : Another investigation into related oxadiazole compounds revealed promising results against hepatitis B virus (HBV), suggesting that this compound may warrant further studies for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
